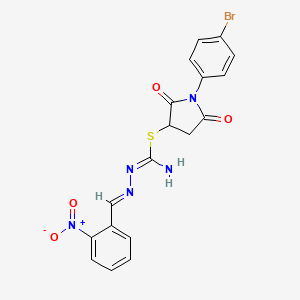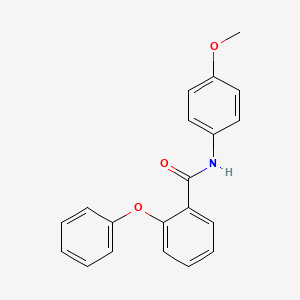
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. AB-FUBINACA belongs to the indazole family of synthetic cannabinoids and has a similar chemical structure to other cannabinoids such as THC.
Mecanismo De Acción
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates downstream signaling pathways, leading to the modulation of various physiological processes such as pain perception, mood regulation, and immune function.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has been found to exhibit potent analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages as a research tool, including its high potency, selectivity for cannabinoid receptors, and availability in pure form. However, the compound also has some limitations, such as its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, including:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Study of the compound's effects on immune function and inflammation, particularly in the context of autoimmune diseases.
3. Development of novel analogs of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide with improved therapeutic properties and reduced potential for abuse.
4. Investigation of the long-term safety and toxicity of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide in animal models and humans.
5. Exploration of the potential of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide as a tool for studying the endocannabinoid system and its role in physiological processes.
In conclusion, N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic cannabinoid with significant potential for therapeutic applications in the treatment of various medical conditions. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide and to develop safer and more effective analogs of the compound.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 2-chlorobenzyl cyanide with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a base and a catalyst. The reaction produces N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide as a white crystalline powder with a molecular weight of 383.5 g/mol.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. The compound has been found to exhibit potent analgesic and anxiolytic effects in preclinical studies. N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has also been investigated for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-13-7-3-5-9-15(13)21-16(11)17(20)19-10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGCAXFIICXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)


![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)


![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)